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molecular formula C13H8F2N2O4 B8512148 3-(2,4-Difluorophenylamino)-4-nitrobenzoic acid

3-(2,4-Difluorophenylamino)-4-nitrobenzoic acid

Cat. No. B8512148
M. Wt: 294.21 g/mol
InChI Key: UDDKYKRJPWPRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05034417

Procedure details

A mixture of 3-(2,4-difluorophenylamino)-4-nitrobenzonitrile (6.9 g) and 24% sodium hydroxide solution (50 ml) in ethanol (50 ml) was refluxed for 2 hours. The mixture was poured into ice-water (400 ml) and acidified with hydrochloric acid. The precipitate was filtered and washed with water to give red brown needles of 3-(2,4-difluorophenylamino)-4-nitrobenzoic acid (7.1 g).
Name
3-(2,4-difluorophenylamino)-4-nitrobenzonitrile
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[CH:11]=C([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])C#N.[OH-:21].[Na+].Cl.[CH2:24]([OH:26])[CH3:25]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[CH:11]=[C:25]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:24]([OH:21])=[O:26] |f:1.2|

Inputs

Step One
Name
3-(2,4-difluorophenylamino)-4-nitrobenzonitrile
Quantity
6.9 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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